molecular formula C13H7N3 B14334307 4-Phenylpyridine-2,6-dicarbonitrile CAS No. 106023-87-4

4-Phenylpyridine-2,6-dicarbonitrile

Cat. No.: B14334307
CAS No.: 106023-87-4
M. Wt: 205.21 g/mol
InChI Key: OAYOQSZHLOLFEE-UHFFFAOYSA-N
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Description

4-Phenylpyridine-2,6-dicarbonitrile is a heterocyclic organic compound with the molecular formula C13H7N3 It is characterized by a pyridine ring substituted with a phenyl group at the 4-position and two cyano groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyridine-2,6-dicarbonitrile typically involves the reaction of 3-oxo-3-phenylpropanenitrile with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid. The reaction is carried out under an argon atmosphere at 120°C for 12 hours . Another method involves the use of tetrachlorosilane and zinc chloride as a binary reagent for the efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The phenyl and cyano groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Phenylpyridine-2,6-dicarbonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its derivatives have been studied as positive allosteric modulators at the M1 muscarinic acetylcholine receptors, which are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease . The compound’s ability to modulate receptor activity is attributed to its interaction with the receptor’s allosteric sites, enhancing the receptor’s response to its endogenous ligand, acetylcholine.

Comparison with Similar Compounds

Uniqueness: 4-Phenylpyridine-2,6-dicarbonitrile is unique due to the presence of both phenyl and cyano groups, which confer distinct electronic properties and reactivity

Properties

CAS No.

106023-87-4

Molecular Formula

C13H7N3

Molecular Weight

205.21 g/mol

IUPAC Name

4-phenylpyridine-2,6-dicarbonitrile

InChI

InChI=1S/C13H7N3/c14-8-12-6-11(7-13(9-15)16-12)10-4-2-1-3-5-10/h1-7H

InChI Key

OAYOQSZHLOLFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)C#N)C#N

Origin of Product

United States

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